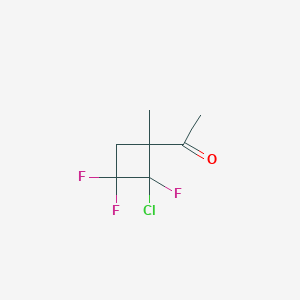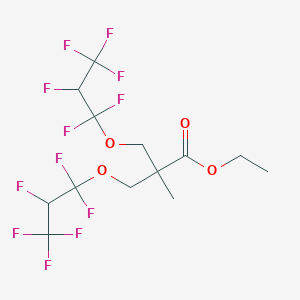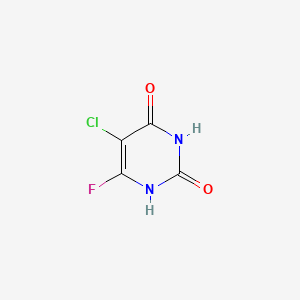
1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone (also known as 1-Chloro-2,3,3-trifluoro-1-methylcyclobutyl ethanone or CTFMCE) is a synthetic compound with a variety of uses in science and industry. This compound has been used in a variety of applications, including organic synthesis, pharmaceuticals, and nanomaterials. CTFMCE has a wide range of properties, including low toxicity, low volatility, and high thermal stability. These properties make it an attractive choice for a variety of applications.
Wissenschaftliche Forschungsanwendungen
CTFMCE has been used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and nanomaterials. In organic synthesis, CTFMCE has been used to synthesize a variety of compounds, including cyclic ethers, amines, and heterocycles. In pharmaceuticals, CTFMCE has been used as a starting material for the synthesis of a variety of drugs, including anti-inflammatory agents and anti-cancer agents. In nanomaterials, CTFMCE has been used to synthesize a variety of nanomaterials, including carbon nanotubes and graphene.
Wirkmechanismus
The mechanism of action of CTFMCE is not well understood. However, it is believed that CTFMCE acts as a catalyst for a variety of reactions, including the transesterification of 1-chloro-2,3,3-trifluoro-1-methylcyclobutanol with ethanone. CTFMCE is also believed to be involved in the formation of cyclic ethers, amines, and heterocycles, as well as the synthesis of nanomaterials.
Biochemical and Physiological Effects
The biochemical and physiological effects of CTFMCE have not been extensively studied. However, it is believed that CTFMCE may have a variety of effects on the body. CTFMCE may act as an inhibitor of enzymes and other proteins, as well as a modulator of cellular processes. Additionally, CTFMCE may have an effect on the metabolism of drugs, as well as on the absorption and distribution of drugs in the body.
Vorteile Und Einschränkungen Für Laborexperimente
CTFMCE has a number of advantages and limitations for use in lab experiments. One of the main advantages of CTFMCE is its low toxicity, which makes it a safe and effective reagent for use in a variety of experiments. Additionally, CTFMCE has a low volatility, which makes it easy to handle and store. CTFMCE also has a high thermal stability, which makes it suitable for use in a variety of synthetic reactions. One of the main limitations of CTFMCE is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of CTFMCE. One potential area of research is the development of new synthetic methods for the synthesis of CTFMCE. Additionally, further research into the biochemical and physiological effects of CTFMCE could lead to the development of new drugs and therapies. Finally, further research into the use of CTFMCE in nanomaterials could lead to the development of new materials with improved properties.
Synthesemethoden
CTFMCE can be synthesized in a variety of ways, including through the reaction of 1-chloro-2,3,3-trifluoro-1-methylcyclobutanol with ethanone. The reaction is catalyzed by a base, such as sodium hydroxide, and is performed in an aqueous solution. The reaction proceeds via a base-catalyzed transesterification, resulting in the formation of CTFMCE.
Eigenschaften
IUPAC Name |
1-(2-chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3O/c1-4(12)5(2)3-6(9,10)7(5,8)11/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWIKHKDHZCUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C1(F)Cl)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)












